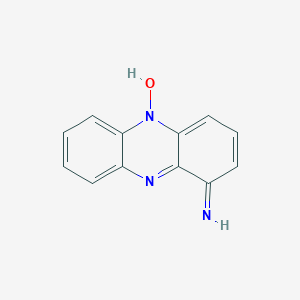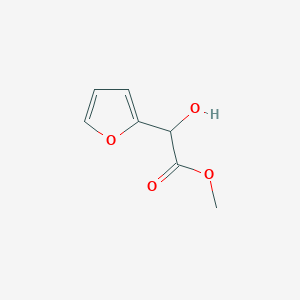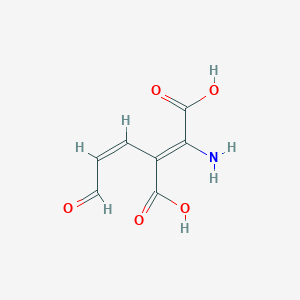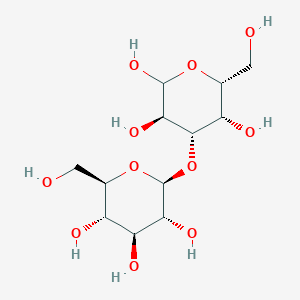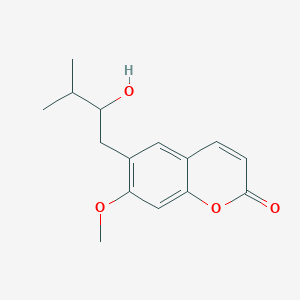
(5E)-2,6-dimethylocta-3,5-dien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2,6-dimethylocta-3,5-dien-2-ol is an organic compound with the molecular formula C10H16O. It is a type of alcohol with a unique structure characterized by two double bonds and two methyl groups. This compound is also known by other names such as 2,6-Dimethyl-3,5,7-octatriene-2-ol and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2,6-dimethylocta-3,5-dien-2-ol can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyl-5-chlorohex-2-en-1-ol with aluminum hydride reagents . This reaction typically requires controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or other advanced organic synthesis techniques. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-2,6-dimethylocta-3,5-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(5E)-2,6-dimethylocta-3,5-dien-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5E)-2,6-dimethylocta-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-3,5,7-octatriene-2-ol: A stereoisomer with similar chemical properties but different spatial arrangement.
5,7-Octadien-2-ol, 2,6-dimethyl-: Another isomer with slight variations in structure and reactivity.
Uniqueness
(5E)-2,6-dimethylocta-3,5-dien-2-ol is unique due to its specific double bond configuration and the presence of two methyl groups.
Propriétés
Numéro CAS |
18675-17-7 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(5E)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7+ |
Clé InChI |
BOGURUDKGWMRHN-WIXHIXFDSA-N |
SMILES |
CCC(=CC=CC(C)(C)O)C |
SMILES isomérique |
CC/C(=C/C=CC(C)(C)O)/C |
SMILES canonique |
CCC(=CC=CC(C)(C)O)C |
Key on ui other cas no. |
18675-17-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


